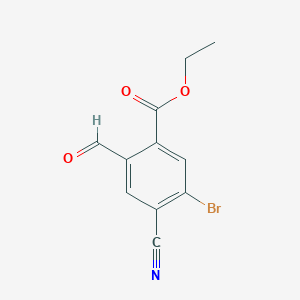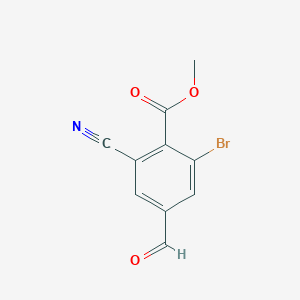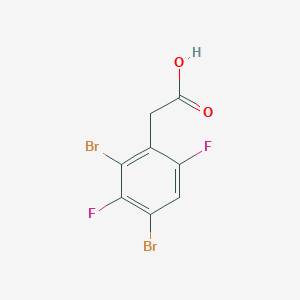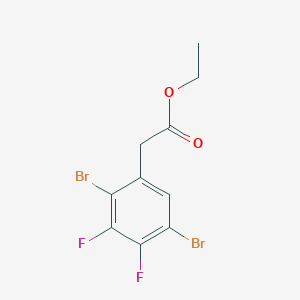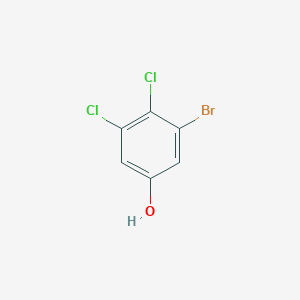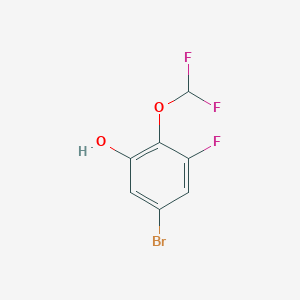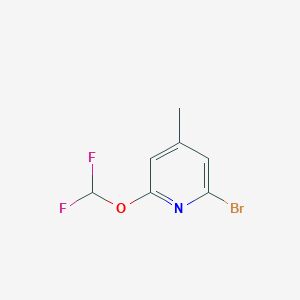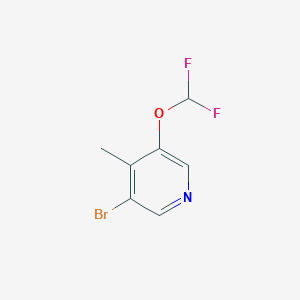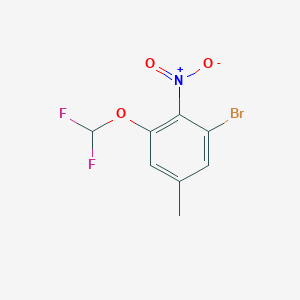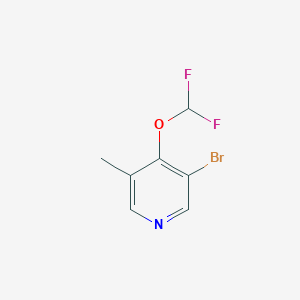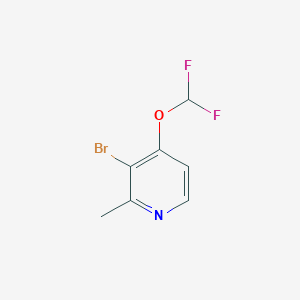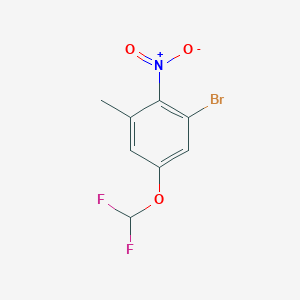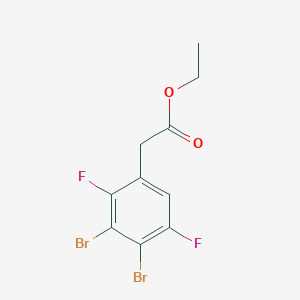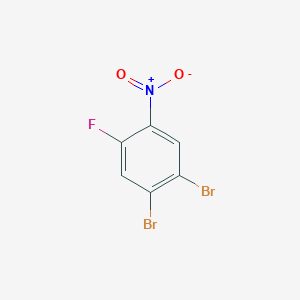
1,2-二溴-4-氟-5-硝基苯
描述
1,2-Dibromo-4-fluoro-5-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is typically found as a white to light-yellow powder or crystals .
科学研究应用
1,2-Dibromo-4-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of advanced materials, such as polymers and dyes.
Chemical Research: It is employed in studies involving electrophilic aromatic substitution and nucleophilic substitution reactions.
作用机制
Target of Action
Many nitrobenzene derivatives are known to interact with amino acids, often forming dinitrophenyl-amino acids . This suggests that 1,2-Dibromo-4-fluoro-5-nitrobenzene could potentially interact with proteins or enzymes in a similar manner.
Mode of Action
Nitrobenzene derivatives often undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the bromination of 4-fluoro-2-nitroaniline followed by diazotization and subsequent bromination .
Industrial Production Methods: In industrial settings, the synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, drying, and purification through column chromatography .
化学反应分析
Types of Reactions: 1,2-Dibromo-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Reduction: Tin(II) chloride in hydrochloric acid is a typical reducing agent for converting the nitro group to an amine.
Nucleophilic Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used to replace the bromine atoms.
Major Products Formed:
Reduction: The major product is 1,2-dibromo-4-fluoro-5-aminobenzene.
Nucleophilic Substitution: Depending on the nucleophile used, products such as 1,2-dimethoxy-4-fluoro-5-nitrobenzene can be formed.
相似化合物的比较
1,2-Dibromo-4,5-difluorobenzene: This compound has two fluorine atoms instead of one fluorine and one nitro group.
1,4-Dibromo-2-fluoro-5-nitrobenzene: This compound has the bromine atoms in different positions on the benzene ring.
Uniqueness: 1,2-Dibromo-4-fluoro-5-nitrobenzene is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .
属性
IUPAC Name |
1,2-dibromo-4-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZUASJNJXPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


